1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a synthetic compound featuring a seven-membered azepane ring connected via an ethanone linker to a piperazine moiety substituted with a 4-(trifluoromethyl)pyrimidin-2-yl group.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)14-5-6-21-16(22-14)25-11-9-23(10-12-25)13-15(26)24-7-3-1-2-4-8-24/h5-6H,1-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBPVQJXYUBKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Melting Points: Analogs like QD10 (148.4–151.4°C) and QD17 (180.6–183.4°C) () suggest that the trifluoromethyl group enhances crystallinity and thermal stability compared to non-halogenated analogs .
- Purity : UPLC/MS purity >98% is common for these compounds, indicating robust synthetic protocols .
Pharmacological Activity
- Antiparasitic Activity : UDO and UDD () inhibit T. cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal . The target compound’s pyrimidine group may enhance target binding via π-π stacking.
- Dual-Activity Candidates: Compounds like QD10–QD12 () combine histamine H3 receptor antagonism with antioxidant properties, highlighting the versatility of piperazine-ethanone scaffolds .
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